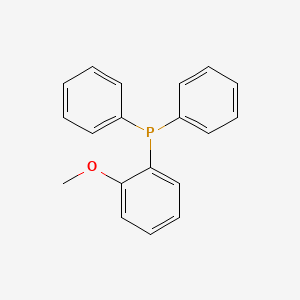

Diphenyl(2-methoxyphenyl)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXNVYBGIFEOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345287 | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53111-20-9 | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53111-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(2-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methoxyphenyl)diphenylphosphine

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of (2-Methoxyphenyl)diphenylphosphine, a valuable organophosphorus compound utilized as a ligand in catalysis and as a precursor in the development of more complex molecules for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Significance

(2-Methoxyphenyl)diphenylphosphine, also known as 2-(diphenylphosphino)anisole, is a tertiary phosphine that possesses both steric bulk and specific electronic properties conferred by the ortho-methoxy group.[1][2] The presence of the oxygen atom in proximity to the phosphorus center allows for potential hemilabile coordination, where the methoxy group can reversibly bind to a metal center. This characteristic can influence the reactivity and selectivity of catalytic processes. The electron-donating nature of the methoxy group also modulates the electronic properties of the phosphorus atom, impacting its coordination chemistry.[1] Consequently, this phosphine is an important building block for the synthesis of specialized ligands for cross-coupling reactions, hydroformylation, and other transition metal-catalyzed transformations.

Synthetic Strategy: The Grignard Approach

The most direct and widely applicable method for the synthesis of triarylphosphines, such as (2-Methoxyphenyl)diphenylphosphine, is the reaction of a suitable organometallic reagent with a chlorophosphine. The Grignard reaction is a robust and well-established method for this purpose, offering high yields and operational simplicity.[3] This approach involves two primary stages: the formation of a Grignard reagent from an aryl halide and its subsequent reaction with chlorodiphenylphosphine.

Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond in 2-methoxyphenylmagnesium bromide is highly polarized, rendering the aryl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride leaving group and forming the desired carbon-phosphorus bond. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which is crucial for the stability and reactivity of the Grignard reagent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous arylphosphines.[3][4]

Materials and Equipment

| Reagent/Material | Formula | M. Wt. | Quantity | Purity | Supplier |

| 2-Bromoanisole | C₇H₇BrO | 187.04 | 5.61 g, 3.7 mL | ≥99% | Sigma-Aldrich |

| Magnesium turnings | Mg | 24.31 | 0.80 g | ≥99.5% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 crystal | ||

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.64 | 5.52 g, 4.6 mL | 98% | Sigma-Aldrich |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | ||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or inert gas (Argon/Nitrogen) supply, syringes, and standard glassware.

Synthesis Workflow Diagram

Caption: Experimental Workflow for (2-Methoxyphenyl)diphenylphosphine Synthesis

Step-by-Step Procedure

Part 1: Preparation of 2-Methoxyphenylmagnesium Bromide

-

Preparation: Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a gas inlet. Flame-dry the glassware under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

-

Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine, which serves to activate the magnesium surface.

-

Grignard Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromoanisole in 30 mL of anhydrous THF. Add a small portion (approx. 2-3 mL) of the 2-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.

-

Reaction: Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.

Part 2: Synthesis of (2-Methoxyphenyl)diphenylphosphine

-

Reaction with Chlorodiphenylphosphine: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Prepare a solution of chlorodiphenylphosphine in 50 mL of anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes. A white precipitate of magnesium salts will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Work-up: Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate. Alternatively, flash column chromatography on silica gel can be employed for higher purity.

Expected Yield and Characterization

A typical yield for this type of reaction is in the range of 70-90%. The final product, (2-Methoxyphenyl)diphenylphosphine, is a white crystalline solid.[2]

| Property | Expected Value |

| Appearance | White crystalline powder[2] |

| Melting Point | 121-123 °C[2] |

| Molecular Formula | C₁₉H₁₇OP[2] |

| Molecular Weight | 292.31 g/mol [2] |

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum is particularly informative and should show a single resonance characteristic of the triarylphosphine.

Safety and Handling

Hazard Assessment:

-

Organophosphorus Compounds: Phosphines and their derivatives can be toxic and should be handled with care.[5][6] They may have strong, unpleasant odors.[7] All manipulations should be performed in a well-ventilated fume hood.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture.[8] Anhydrous conditions and an inert atmosphere are essential for safety and for the success of the reaction.

-

Chlorodiphenylphosphine: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Flame-resistant lab coat.

-

Chemically resistant gloves (e.g., nitrile).

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local and institutional regulations. Quench any unreacted Grignard reagent carefully with a suitable proton source (e.g., isopropanol) before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Grignard reaction does not initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. |

| Low yield of the final product. | Incomplete Grignard formation; side reactions. | Ensure complete consumption of magnesium. Maintain a low temperature during the addition of chlorodiphenylphosphine to minimize side reactions. |

| Product is an oil or difficult to crystallize. | Impurities present. | Purify by flash column chromatography. Ensure complete removal of solvents. |

Conclusion

The synthesis of (2-Methoxyphenyl)diphenylphosphine via the Grignard methodology is a reliable and efficient procedure suitable for a standard synthetic chemistry laboratory. Careful attention to anhydrous and inert atmosphere techniques is paramount for success. The resulting product is a versatile ligand with applications in various fields of chemical research and development.

References

-

Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. (n.d.). MDPI. Retrieved from [Link]

- Process for synthesizing bis(diphenylphosphino)-alkane. (2011). Google Patents.

- Synthetic method of m-methoxy benzyl diphenyl phosphine oxide. (2016). Google Patents.

-

Diphenyl(2-methoxyphenyl)phosphine. (n.d.). Ereztech. Retrieved from [Link]

-

Phosphine | Medical Management Guidelines. (n.d.). ATSDR. Retrieved from [Link]

-

Khan, M. A., & Siddiqui, H. L. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1422. [Link]

-

(r)-2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Working with Hazardous Chemicals. (2007). Organic Syntheses. Retrieved from [Link]

-

-

(n.d.). Organic Syntheses. Retrieved from [Link]

-

-

(PDF) Synthesis of alkenylphosphine oxides via Tf2O promoted addition-elimination of ketones and secondary phosphine oxides. (n.d.). ResearchGate. Retrieved from [Link]

-

Phosphine. (n.d.). EPA. Retrieved from [Link]

-

Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. (2025). ResearchGate. Retrieved from [Link]

-

Phosphine - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

-

Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. (n.d.). ResearchGate. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(r)-3-methyl-3-phenyl-1-pentene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. (n.d.). Scite.ai. Retrieved from [Link]

-

Synthesis, Structure, and Properties of Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine. (2025). ResearchGate. Retrieved from [Link]

-

Variations in Site of Lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide – Use in Ring Substitution. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(PDF) (4-Methoxyphenyl)diphenylphosphine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]

- 2. Diphenyl(2-methoxyphenyl)phosphine | (2-Methoxyphenyl)diphenylphosphine | C19H17OP - Ereztech [ereztech.com]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Diphenyl(2-methoxyphenyl)phosphine: A Keystone Ligand in Modern Catalysis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of chemical synthesis, where the precise construction of molecular architecture is paramount, the role of ancillary ligands in transition-metal catalysis cannot be overstated. Among these, phosphine-based ligands have emerged as a dominant class, offering a tunable platform to modulate catalytic activity and selectivity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Diphenyl(2-methoxyphenyl)phosphine, a highly effective monophosphine ligand in a variety of cross-coupling reactions. Its unique structural and electronic properties, conferred by the strategically positioned ortho-methoxy group, render it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Executive Summary

Diphenyl(2-methoxyphenyl)phosphine, identified by its CAS number 53111-20-9 , is a white crystalline solid that has garnered significant attention as a ligand in palladium-catalyzed cross-coupling reactions. Its efficacy stems from a synergistic combination of steric bulk and electron-donating character, which promotes the formation of catalytically active monoligated palladium species and facilitates key steps in the catalytic cycle. This guide will delve into the synthesis, properties, and applications of this versatile ligand, with a particular focus on its mechanistic role in catalysis and its utility in the synthesis of molecules relevant to the pharmaceutical industry.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of Diphenyl(2-methoxyphenyl)phosphine are summarized below.

| Property | Value | Reference |

| CAS Number | 53111-20-9 | |

| Molecular Formula | C₁₉H₁₇OP | |

| Molecular Weight | 292.31 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 124-126 °C | |

| Solubility | Soluble in many organic solvents such as toluene, THF, and dichloromethane. | |

| Synonyms | (2-Methoxyphenyl)diphenylphosphine, o-Anisyldiphenylphosphine, 2-(Diphenylphosphino)anisole |

Spectral Data:

-

³¹P NMR: The ³¹P NMR spectrum is a crucial tool for characterizing phosphine ligands. While specific solvent and referencing can cause slight variations, the phosphorus nucleus in Diphenyl(2-methoxyphenyl)phosphine typically resonates in a characteristic region for triarylphosphines.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra are consistent with its chemical structure, showing characteristic signals for the phenyl and methoxyphenyl groups.

Synthesis of Diphenyl(2-methoxyphenyl)phosphine

The synthesis of tertiary phosphines like Diphenyl(2-methoxyphenyl)phosphine can be achieved through several established organometallic routes. The most common and reliable method involves the reaction of a Grignard reagent with a chlorophosphine.[1] This approach offers a high-yielding and straightforward pathway to the desired product.

Recommended Synthetic Protocol: Grignard-based Approach

This protocol outlines a robust method for the laboratory-scale synthesis of Diphenyl(2-methoxyphenyl)phosphine. The causality behind the experimental choices is to ensure the formation of the Grignard reagent under anhydrous conditions and its subsequent clean reaction with chlorodiphenylphosphine.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Diphenyl(2-methoxyphenyl)phosphine.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF to the stirred Grignard solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude Diphenyl(2-methoxyphenyl)phosphine can be purified by crystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield a white crystalline solid.

-

Role in Catalysis: Mechanistic Insights

The utility of Diphenyl(2-methoxyphenyl)phosphine in palladium-catalyzed cross-coupling reactions is intrinsically linked to its unique structural features. The ortho-methoxy group is not merely a passive substituent; it plays a crucial role in influencing the steric and electronic properties of the ligand, which in turn dictates the behavior of the palladium catalyst.

The Importance of Being Bulky and Electron-Rich

Bulky, electron-rich phosphine ligands are known to be highly effective in a variety of cross-coupling reactions.[2][3][4] The bulkiness of the ligand promotes the formation of monoligated palladium(0) species, which are often the most catalytically active.[5] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-limiting step in the catalytic cycle.[6]

The "Hemilabile" Nature of the ortho-Methoxy Group

The oxygen atom of the ortho-methoxy group can act as a hemilabile coordinating atom. This means it can weakly and reversibly coordinate to the palladium center during the catalytic cycle. This transient coordination can stabilize key intermediates and transition states, thereby accelerating the reaction. For instance, in the oxidative addition step, the coordination of the methoxy group can help to stabilize the resulting palladium(II) intermediate.

Diagram of the Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle:

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Organic Synthesis

Diphenyl(2-methoxyphenyl)phosphine is a versatile ligand applicable to a wide range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls.[7] Catalyst systems based on Diphenyl(2-methoxyphenyl)phosphine have shown high efficacy in the coupling of a broad range of aryl halides (including challenging aryl chlorides) with arylboronic acids.[8][9]

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and materials science industries.[6] The steric and electronic properties of Diphenyl(2-methoxyphenyl)phosphine make it an effective ligand for this transformation, enabling the coupling of a variety of aryl halides with primary and secondary amines.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura and Buchwald-Hartwig reactions, Diphenyl(2-methoxyphenyl)phosphine has been successfully employed as a ligand in other palladium-catalyzed transformations, including:

-

Heck Reaction

-

Sonogashira Coupling

-

Stille Coupling

-

Negishi Coupling

-

Hiyama Coupling

Comparative Performance in Suzuki-Miyaura Coupling:

The choice of ligand can have a dramatic impact on the outcome of a cross-coupling reaction. The following table provides a conceptual comparison of the performance of Diphenyl(2-methoxyphenyl)phosphine with other common phosphine ligands in the Suzuki-Miyaura coupling of an unactivated aryl chloride.

| Ligand | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Yield |

| PPh₃ | High | High | Long | Low to Moderate |

| P(t-Bu)₃ | Low | Room Temp to Moderate | Short to Moderate | High |

| SPhos | Very Low | Room Temp to Moderate | Short | Very High |

| Diphenyl(2-methoxyphenyl)phosphine | Low | Room Temp to Moderate | Short to Moderate | High to Very High |

This table is a generalized representation. Actual performance will vary depending on the specific substrates and reaction conditions.

Relevance to Drug Discovery and Development

The synthesis of complex organic molecules is at the heart of drug discovery and development. The cross-coupling reactions facilitated by ligands like Diphenyl(2-methoxyphenyl)phosphine are instrumental in the construction of the carbon skeletons of many active pharmaceutical ingredients. While specific examples of the use of this exact ligand in the synthesis of a commercial drug are not always readily available in the public domain, the types of transformations it enables are ubiquitous in medicinal chemistry. The ability to efficiently couple molecular fragments allows for the rapid generation of compound libraries for screening and the optimization of lead compounds. The use of bulky, electron-rich phosphines is particularly important for the late-stage functionalization of complex molecules, a critical strategy in modern drug development.[3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Diphenyl(2-methoxyphenyl)phosphine.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

-

Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the phosphine.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

Diphenyl(2-methoxyphenyl)phosphine stands out as a highly effective and versatile phosphine ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electronic richness, augmented by the potential hemilability of the ortho-methoxy group, makes it a powerful tool for the construction of challenging C-C and C-X bonds. For researchers and scientists in both academic and industrial settings, particularly those in drug development, a thorough understanding of the properties, synthesis, and application of this ligand is essential for the efficient and innovative synthesis of complex molecular targets. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-designed ligands like Diphenyl(2-methoxyphenyl)phosphine will undoubtedly continue to increase.

References

-

Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

-

Saha, D., & Ranu, B. C. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1422. [Link]

-

IUCr Journals. (2025). Bissilver(I). [Link]

-

ResearchGate. Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. [Link]

-

MDPI. (2021). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508.

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

-

Royal Society of Chemistry. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Diphenyl(2-methoxyphenyl)phosphine

An In-depth Technical Guide to Diphenyl(2-methoxyphenyl)phosphine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of Diphenyl(2-methoxyphenyl)phosphine, a crucial phosphine ligand in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, synthesis, and key applications, with a focus on the mechanistic insights that drive its utility in catalysis.

Introduction and Strategic Importance

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is an organophosphorus compound that has garnered significant attention as a highly effective ligand in transition metal catalysis.[1] Its unique molecular architecture, featuring a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group, imparts a valuable combination of steric bulk and electronic properties.

The strategic importance of this ligand lies in the ortho-methoxy group, which can coordinate to a metal center. This coordination is reversible, making Diphenyl(2-methoxyphenyl)phosphine a prototypical example of a hemilabile ligand .[1] This hemilability, the ability of the ligand to reversibly change its denticity, is a key feature that can stabilize catalytic intermediates and open up coordination sites during a catalytic cycle, often leading to enhanced reaction rates and selectivity.[2] This guide will explore the fundamental properties that arise from this unique structure and its resulting applications.

Nomenclature and Molecular Structure

-

Systematic IUPAC Name: (2-methoxyphenyl)diphenylphosphane[3]

-

Common Names: Diphenyl(2-methoxyphenyl)phosphine, 2-(Diphenylphosphino)anisole, Diphenyl(o-anisyl)phosphine[4]

-

CAS Number: 53111-20-9[4]

-

Molecular Formula: C₁₉H₁₇OP[3]

-

Molecular Weight: 292.31 g/mol [4]

The molecule consists of a central phosphorus(III) atom with a trigonal pyramidal geometry. The three substituents—two phenyl rings and one o-methoxyphenyl ring—create a sterically demanding environment around the phosphorus atom, which is crucial for its role in catalysis.

Physical and Spectroscopic Properties

Diphenyl(2-methoxyphenyl)phosphine is a white crystalline solid at room temperature and is generally soluble in common organic solvents.[1]

Table 1: Physical Properties of Diphenyl(2-methoxyphenyl)phosphine

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [3] |

| Melting Point | 121-126 °C | [4] |

| Boiling Point | 394.5 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether. |

Note on Boiling Point: The reported boiling point should be considered with caution, as high molecular weight air-sensitive solids often decompose at or below their atmospheric boiling points. Distillation, if required, would likely be performed under high vacuum.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of Diphenyl(2-methoxyphenyl)phosphine. While many commercial suppliers confirm that the spectra are consistent with the structure, publicly available, detailed assigned spectral data is limited.[3] Based on the molecular structure, the following characteristic signals would be expected:

-

³¹P NMR: A single resonance in the typical range for triarylphosphines.

-

¹H NMR: Aromatic protons would appear in the range of ~6.8-7.5 ppm. A characteristic singlet for the methoxy (-OCH₃) protons would be expected around 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the ~110-160 ppm range. The methoxy carbon would appear around 55 ppm. J-coupling between the phosphorus and carbon atoms of the phenyl and methoxyphenyl rings would be observable.

-

FT-IR: Characteristic peaks would include C-H stretching from the aromatic rings, C=C aromatic ring stretches, and P-C and C-O-C stretching vibrations.

Chemical Properties, Synthesis, and Reactivity

Synthesis

The most common laboratory synthesis of Diphenyl(2-methoxyphenyl)phosphine involves the reaction of a Grignard reagent derived from 2-bromoanisole with chlorodiphenylphosphine, or the reaction of 2-methoxyphenyllithium with chlorodiphenylphosphine. A representative protocol is outlined below.

Experimental Protocol: Synthesis of Diphenyl(2-methoxyphenyl)phosphine

Disclaimer: This is a representative, generalized protocol and should be adapted and performed with appropriate safety precautions by trained chemists.

-

Preparation of the Organometallic Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small amount of a solution of 2-bromoanisole in anhydrous THF to initiate the Grignard reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methoxyphenylmagnesium bromide.

-

Phosphination Reaction: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford Diphenyl(2-methoxyphenyl)phosphine as a white crystalline solid.

Caption: General workflow for the synthesis of Diphenyl(2-methoxyphenyl)phosphine.

Reactivity and the Principle of Hemilability

The defining chemical feature of Diphenyl(2-methoxyphenyl)phosphine is its hemilability . The phosphorus atom acts as a "soft" donor, forming a strong bond with late transition metals like palladium. The oxygen atom of the ortho-methoxy group, being a "hard" donor, forms a weaker, more labile bond.

This dual-nature allows the ligand to coordinate to a metal center in a bidentate fashion (P, O-chelation), forming a stable pre-catalyst or catalytic intermediate. However, the weak M-O bond can easily dissociate, opening a coordination site on the metal for a substrate to bind. This intramolecular dissociation is entropically favored over the dissociation of a separate monodentate ligand.

This "on-off" coordination of the methoxy group is crucial during a catalytic cycle. It can:

-

Stabilize the active catalyst: The chelation helps prevent catalyst decomposition or aggregation.

-

Facilitate key steps: Dissociation of the ether oxygen is often required for oxidative addition or reductive elimination to occur.

-

Influence selectivity: The steric and electronic environment created by the ligand in both its chelated and non-chelated forms can influence the regioselectivity and stereoselectivity of the reaction.

Caption: Hemilabile coordination of Diphenyl(2-methoxyphenyl)phosphine to a metal center (M).

Applications in Catalysis and Synthesis

The primary application of Diphenyl(2-methoxyphenyl)phosphine is as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in academic and industrial chemistry, including pharmaceutical synthesis.

Suzuki-Miyaura Coupling

This ligand is highly effective in Suzuki-Miyaura reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6] The hemilabile nature of the ligand is thought to promote the generation of the active Pd(0) species and facilitate the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Diphenyl(2-methoxyphenyl)phosphine has proven to be a versatile ligand for a range of other important cross-coupling reactions, including:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[7]

-

Heck Reaction: Formation of C-C bonds between unsaturated halides and alkenes.[7]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[7]

-

Stille Coupling: C-C bond formation using organotin compounds.[7]

-

Negishi Coupling: C-C bond formation using organozinc compounds.[7]

Relevance to Drug Development

While specific, documented use of Diphenyl(2-methoxyphenyl)phosphine in the commercial synthesis of a named pharmaceutical is not readily found in public literature, its utility is implicit. The cross-coupling reactions it facilitates are cornerstones of modern medicinal chemistry and drug discovery.[8] The construction of complex biaryl and heteroaryl scaffolds, which are common motifs in many biologically active molecules and approved drugs, frequently relies on catalysts supported by ligands of this type. The efficiency and functional group tolerance offered by catalyst systems incorporating Diphenyl(2-methoxyphenyl)phosphine make it an invaluable tool for the synthesis of novel drug candidates and complex intermediates in multi-step pharmaceutical production.

Handling, Storage, and Safety

As a phosphine, Diphenyl(2-methoxyphenyl)phosphine is susceptible to oxidation and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). It is a solid, which makes it easier to handle than many liquid phosphines.

Table 2: GHS Safety Information

| Hazard | Classification & Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion

Diphenyl(2-methoxyphenyl)phosphine is a sophisticated and highly useful ligand in the field of homogeneous catalysis. Its defining characteristic, hemilability, provides a powerful mechanism for stabilizing active catalysts while allowing for the necessary coordination dynamics of the catalytic cycle. Its proven efficacy in a wide array of cross-coupling reactions solidifies its role as a key enabling tool for synthetic chemists in academia and industry, particularly in the pursuit of complex molecules for materials science and drug discovery. Further research into its coordination chemistry and application in novel transformations will undoubtedly continue to expand its utility.

References

-

Wikipedia. (n.d.). 2-(Diphenylphosphino)anisole. Retrieved from [Link]

- Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (2007). The Role of Hemilabile Ligands in Organometallic and Coordination Chemistry. In Progress in Inorganic Chemistry (Vol. 48, pp. 233–350). John Wiley & Sons, Inc.

- Sigma-Aldrich. (n.d.). Diphenyl(2-methoxyphenyl)phosphine Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.

-

PubChem. (n.d.). (2-Methoxyphenyl)diphenylphosphine. Retrieved from [Link]

- Morris, J., & Brandt, S. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 7(9), 837-846.

-

ResearchGate. (2017). Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]

- Dong, G., Teo, P., & Ghadessy, F. J. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5467-5489.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996.

- Aleksanyan, D. A., et al. (2021). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 19(3), 578-591.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Lastawiecka, E., et al. (2018). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.

- Liverpool John Moores University. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.

- Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158.

- Google Patents. (n.d.). Process for synthesizing bis(diphenylphosphino)-alkane.

- Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

-

Chem-Impex International. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Ereztech. (n.d.). Diphenyl(2-methoxyphenyl)phosphine. Retrieved from [Link]

Sources

- 1. Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies | MDPI [mdpi.com]

- 2. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

- 3. Diphenyl(2-methoxyphenyl)phosphine | (2-Methoxyphenyl)diphenylphosphine | C19H17OP - Ereztech [ereztech.com]

- 4. Diphenyl(2-methoxyphenyl)phosphine 98 53111-20-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diphenyl(o-anisyl)phosphine: Synthesis, Properties, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(o-anisyl)phosphine, also known as (2-methoxyphenyl)diphenylphosphine, is a monodentate phosphine ligand that has garnered significant interest in the field of organometallic chemistry and homogeneous catalysis. Its unique combination of steric bulk and electronic properties, conferred by the presence of two phenyl groups and an ortho-methoxyphenyl substituent, makes it a highly effective ligand in a variety of cross-coupling reactions pivotal to modern synthetic chemistry and drug development. This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and key applications of diphenyl(o-anisyl)phosphine, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Chemical and Physical Properties

Diphenyl(o-anisyl)phosphine is a white crystalline solid at room temperature. The incorporation of the o-anisyl group introduces asymmetry and specific steric and electronic features that distinguish it from triphenylphosphine.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇OP | [1][2] |

| Molecular Weight | 292.31 g/mol | [1][2] |

| CAS Number | 53111-20-9 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 121-123 °C | [1] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran (THF), and toluene. |

Synonyms: (2-Methoxyphenyl)diphenylphosphine, (o-Methoxyphenyl)diphenylphosphine, 2-(Diphenylphosphino)anisole, Diphenyl(o-methoxyphenyl)phosphine.[2]

Synthesis of Diphenyl(o-anisyl)phosphine

The synthesis of diphenyl(o-anisyl)phosphine is typically achieved through the reaction of a Grignard reagent, formed from an ortho-haloanisole, with chlorodiphenylphosphine. This method provides a reliable and scalable route to the desired phosphine.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process starting from 2-bromoanisole.

Caption: Synthetic workflow for Diphenyl(o-anisyl)phosphine.

Detailed Experimental Protocol

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.

-

After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent, o-anisylmagnesium bromide. The solution will typically turn a cloudy grey or brown.

-

-

Phosphination Reaction:

-

The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise to the cold Grignard solution over a period of 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture) to afford diphenyl(o-anisyl)phosphine as a white solid.

-

Spectroscopic Characterization

The structure and purity of diphenyl(o-anisyl)phosphine are confirmed by standard spectroscopic techniques.

| Technique | Characteristic Data |

| ³¹P NMR (162 MHz, CDCl₃) | δ -15.5 ppm (s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46–7.32 (m, 10H, Ar-H), 6.98-6.85 (m, 4H, o-anisyl-H), 3.79 (s, 3H, OCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.8 (d, J = 16.2 Hz), 134.1 (d, J = 20.3 Hz), 133.8, 130.5, 129.0, 128.6 (d, J = 6.9 Hz), 125.5 (d, J = 23.5 Hz), 121.1, 110.5 (d, J = 1.6 Hz), 55.4 |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₉H₁₈OP [M+H]⁺: 293.11; found 293.11 |

Note: NMR chemical shifts are referenced to an external standard (85% H₃PO₄ for ³¹P NMR) or residual solvent peaks. Coupling constants (J) are given in Hertz (Hz). The provided NMR data is representative and may vary slightly depending on the solvent and experimental conditions.

Role in Homogeneous Catalysis

Diphenyl(o-anisyl)phosphine is a prominent member of the class of bulky and electron-rich phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions. The ortho-methoxy group plays a crucial role in defining the ligand's efficacy.

Steric and Electronic Properties:

-

Steric Hindrance: The o-anisyl group, in conjunction with the two phenyl rings, creates a sterically demanding environment around the phosphorus atom. This bulkiness promotes the formation of monoligated, 14-electron palladium(0) species, which are highly active catalytic intermediates. This steric pressure also facilitates the reductive elimination step, which is often the rate-determining step in the catalytic cycle.

-

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the phosphine strengthens the Pd-P bond and increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of aryl halides to the Pd(0) complex, a critical step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Diphenyl(o-anisyl)phosphine has proven to be an effective ligand for this reaction, particularly for challenging substrates.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diphenyl(o-anisyl)phosphine

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), diphenyl(o-anisyl)phosphine (2-4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield 4-methylbiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Diphenyl(o-anisyl)phosphine is a suitable ligand for this transformation, enabling the coupling of a wide range of amines with aryl halides.[2]

Sources

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of Diphenyl(2-methoxyphenyl)phosphine

Abstract

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is a monodentate phosphine ligand widely employed in catalysis, particularly in cross-coupling reactions. Its structural and electronic properties, which are crucial for its catalytic activity, can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the ¹H and ³¹P NMR spectra of this ligand. We will explore the theoretical basis for the observed chemical shifts and coupling constants, offer field-proven experimental protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Diphenyl(2-methoxyphenyl)phosphine

Diphenyl(2-methoxyphenyl)phosphine is a member of the triarylphosphine class of ligands. Its structure, featuring two phenyl groups and an ortho-substituted methoxyphenyl group on a central phosphorus atom, imparts a unique combination of steric bulk and electronic properties. The ortho-methoxy group can play a significant role in dictating the ligand's coordination chemistry, potentially acting as a hemilabile donor group. Accurate characterization is paramount, and NMR spectroscopy is the most powerful tool for confirming the identity, purity, and electronic structure of such ligands in solution. This guide focuses on the two most informative nuclei for this molecule: ³¹P and ¹H.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons of Diphenyl(2-methoxyphenyl)phosphine are numbered as shown in the diagram below. This systematic labeling is essential for assigning signals in the ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Recommended Spectrometer Parameters

-

¹H Spectrum:

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Spectral Width: ~16 ppm (centered around 5 ppm)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 8-16 scans for good signal-to-noise.

-

-

³¹P{¹H} Spectrum:

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

-

Spectral Width: ~200 ppm (centered around -10 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 5 seconds (Phosphorus nuclei can have long T1 relaxation times)

-

Number of Scans: 64-128 scans.

-

Conclusion

The ¹H and ³¹P NMR spectra of Diphenyl(2-methoxyphenyl)phosphine provide a comprehensive and definitive characterization of the ligand. The ³¹P spectrum offers a simple, unambiguous signal whose chemical shift is highly sensitive to the phosphorus atom's electronic state. The ¹H spectrum, though more complex, allows for the complete assignment of the ligand's proton framework by analyzing chemical shifts and the intricate patterns of H-H and P-H coupling. Together, these two NMR techniques form an indispensable toolkit for any researcher utilizing this important phosphine ligand in synthesis or catalysis.

References

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Ho, D. G. (2005). On the Oxidative Degradation and Stabilization of Future Jet Fuels. CORE. Retrieved from [Link]

- Vitek, A. K., Jugovic, T. M. E., & Zimmerman, P. M. (2020). Revealing the Strong Relationships between Ligand Conformers and Activation Barriers: A Case Study of Bisphosphine Reductive Elimination. ACS Catalysis, 10, 7136–7145.

-

Monkowius, U., Zabel, M., Fleck, M., & Yersin, H. (2014). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. ResearchGate. Retrieved from [Link]

-

Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]

-

long. (2016). Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange. Retrieved from [Link]

- Vyakaranam, K., et al. (2003). Synthetic, spectroscopic and antitumor activity studies on phosphacyanoboranes. Inorganica Chimica Acta, 343, 383-386.

- Hughes, T. (2009).

-

Reich, H. J. Organic Chemistry Data: 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Tomcykoski, A. (2014). Hemilabile Coordination Complexes as Fluorescent Chemosensors The Groundwork: RuPOMe. SlideServe. Retrieved from [Link]

- Edwards, P. G., et al. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA.

- Wang, C., & Robertson, A. (n.d.). Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Werra, J. A., et al. (2020). Effective Control of the Electron-donating Ability of Phosphines by using Phosphazenyl and Phosphoniumylidyl Substituents. ResearchGate. Retrieved from [Link]

-

Tomcykoski, A. (2014). Hemilabile Coordination Complexes as Fluorescent Chemosensors The Groundwork: RuPOMe. SlideServe. Retrieved from [Link]

- Pfund, L., et al. (n.d.). Visible-Light-Driven Functionalisation of White Phosphorus. The Royal Society of Chemistry.

Solubility of Diphenyl(2-methoxyphenyl)phosphine in organic solvents

An In-depth Technical Guide to the Solubility of Diphenyl(2-methoxyphenyl)phosphine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Diphenyl(2-methoxyphenyl)phosphine, also known as 2-(diphenylphosphino)anisole, is a monodentate organophosphine ligand integral to modern synthetic chemistry.[1][2] Its utility in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), is well-documented.[1] The electronic and steric properties imparted by its two phenyl groups and the ortho-methoxy-substituted phenyl ring allow for fine-tuning of catalyst reactivity and selectivity. A fundamental, yet often overlooked, parameter that governs the practical application of this ligand is its solubility in organic solvents.

This guide provides a comprehensive analysis of the solubility profile of diphenyl(2-methoxyphenyl)phosphine. Moving beyond simple data reporting, we will dissect the molecular characteristics that dictate its behavior in various solvent classes. This document is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this reagent to optimize reaction conditions, ensure reproducibility, and streamline purification processes.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent physical properties. Diphenyl(2-methoxyphenyl)phosphine is a solid at room temperature with a melting point of 124-126 °C.[1][3]

Key Structural Features:

-

Trivalent Phosphorus Core: The central phosphorus atom is the primary site for coordination with transition metals.

-

Aromatic Phenyl Groups: The two unsubstituted phenyl rings are nonpolar and lipophilic, contributing significantly to the molecule's affinity for nonpolar organic solvents.

-

2-Methoxyphenyl Group: The presence of the methoxy (-OCH₃) group at the ortho position of the third phenyl ring introduces a degree of polarity and a potential hydrogen bond acceptor site (the oxygen atom).[4] This feature subtly modulates the molecule's overall polarity compared to its triphenylphosphine counterpart.

The combination of large, nonpolar aromatic surfaces with a localized polar ether functional group results in a molecule that is predominantly lipophilic but not entirely devoid of polar character.[5]

Caption: Core structure of Diphenyl(2-methoxyphenyl)phosphine.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of diphenyl(2-methoxyphenyl)phosphine across a spectrum of common laboratory solvents. Organophosphine ligands are generally lipophilic and exhibit good solubility in many organic solvents.[5] The presence of three aromatic rings suggests strong van der Waals interactions with aromatic and nonpolar aliphatic solvents. The polar ether group may enhance solubility in moderately polar solvents.

A related compound, tris(2-methoxyphenyl)phosphine, is reported to be soluble in solvents like dichloromethane and ether. This provides a strong indication of the probable solubility behavior for the title compound.

Table 1: Predicted Qualitative Solubility of Diphenyl(2-methoxyphenyl)phosphine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Strong π-π stacking and van der Waals interactions between the solvent and the ligand's phenyl rings. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Moderately Soluble | Dominated by weaker van der Waals forces; solubility may be limited compared to aromatic solvents. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good balance of polarity to interact with the methoxy group while being nonpolar enough for the phenyl rings. |

| Ethers | Diethyl Ether, THF | Soluble | The ether functionality in both solvent and solute promotes miscibility. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | The high polarity of the solvent is less compatible with the large nonpolar regions of the ligand. |

| Polar Aprotic (High BP) | DMSO, DMF | Moderately Soluble | While highly polar, these solvents are often effective at dissolving a wide range of organic solids.[6] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The strong hydrogen-bonding network of the solvent is not easily disrupted by the largely nonpolar solute. |

| Aqueous | Water | Insoluble | The molecule is overwhelmingly hydrophobic. A related compound, diphenylphosphine, is insoluble in water.[7] |

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical fact, a standardized experimental procedure is required. The following protocol describes the equilibrium solubility method, a robust technique for quantifying the solubility of a solid compound in a given solvent.

Principle: A supersaturated solution of the compound is prepared in the test solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear filtrate is determined analytically.

Caption: Workflow for the equilibrium solubility determination method.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of diphenyl(2-methoxyphenyl)phosphine in a suitable solvent (e.g., hexane or a mixture compatible with the analytical method).[8]

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards using a validated analytical method (e.g., GC with a flame photometric detector or HPLC with a UV detector) to generate a calibration curve.

-

-

Sample Preparation:

-

To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of solid diphenyl(2-methoxyphenyl)phosphine to each vial, ensuring a significant quantity of undissolved solid remains at the bottom. This ensures that saturation is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 hours) to ensure that the dissolution process reaches equilibrium.

-

-

Sample Clarification:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particulates. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Inject the diluted sample into the analytical instrument (GC or HPLC) under the same conditions used for the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated filtrate, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. For recrystallization procedures, this positive temperature coefficient is exploited to dissolve the compound in a hot solvent and recover it upon cooling.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. For instance, water in THF can decrease its ability to dissolve nonpolar compounds.

Applications and Implications in Research

A clear understanding of solubility is paramount for practical chemistry:

-

Homogeneous Catalysis: For catalytic reactions, the ligand, metal precursor, and substrate must all be soluble in the chosen solvent to ensure a homogeneous reaction mixture and achieve optimal catalytic activity.

-

Reaction Stoichiometry: Inaccurate assumptions about solubility can lead to the ligand not fully dissolving, effectively altering the ligand-to-metal ratio and impacting reaction outcomes.

-

Purification: Knowledge of differential solubility is the basis for purification by recrystallization. A solvent must be chosen in which the compound is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

-

Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter for formulation and delivery.

Safety and Handling

Diphenyl(2-methoxyphenyl)phosphine is classified as a skin and eye irritant and may cause respiratory irritation.[1][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 603401, (2-Methoxyphenyl)diphenylphosphine. Retrieved from [Link].

-

Wikipedia contributors (2023). Diphenylphosphine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775957, (4-Methoxyphenyl)(diphenyl)phosphine. Retrieved from [Link].

-

Lee, M.-R., Lee, Y.-L., & Chen, C.-M. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. International Journal of Environmental Research and Public Health, 9(10), 3774–3785. Retrieved from [Link].

-

Kohlpaintner, C. W., & Beller, M. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties. Syntheses and Applications in Aqueous Heck Type Reactions. The Journal of Organic Chemistry, 62(17), 5946–5952. Retrieved from [Link].

-

Fogg, P. G. T. (1987). Phosphine Solubilities. IUPAC-NIST Solubility Data Series. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link].

-

Wikipedia contributors (2023). Metal-phosphine complex. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

ResearchGate. Solubility of the ligands and metal complexes in some common solvents. Retrieved from [Link].

-

Barceló, D., Durand, G., & Vreeken, R. J. (1992). Determination of Organophosphorus Pesticides and Their Transformation Products in River Waters by Automated On-Line Solid-Phase Extraction Followed by Thermospray Liquid Chromatography-Mass Spectrometry. Environmental Science & Technology, 26(4), 771–778. Retrieved from [Link].

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link].

-

ChemBK. Tris-(2-methoxyphenyl)-phosphine product page. Retrieved from [Link].

Sources

- 1. Diphenyl(2-methoxyphenyl)phosphine 98 53111-20-9 [sigmaaldrich.com]

- 2. ホスフィン配位子 [sigmaaldrich.com]

- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Methoxyphenyl)diphenylphosphine | C19H17OP | CID 603401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 8. epa.gov [epa.gov]

The Strategic Advantage of (o-Anisyl)diphenylphosphine in Catalytic Cross-Coupling for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, the strategic selection of ligands for transition metal catalysis is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the vast arsenal of phosphine ligands, Diphenyl(2-methoxyphenyl)phosphine, and its various synonyms, has emerged as a particularly powerful tool. Its unique combination of steric bulk and electronic properties, conferred by the strategic placement of a methoxy group, offers distinct advantages in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this versatile ligand, including its nomenclature, synthesis, and detailed application protocols in Suzuki-Miyaura and Buchwald-Hartwig reactions. We will delve into the mechanistic rationale for its efficacy and showcase its utility in the synthesis of complex molecules relevant to drug discovery and development.

Nomenclature and Identification: A Multifaceted Ligand

Diphenyl(2-methoxyphenyl)phosphine is known by a variety of names in chemical literature and supplier catalogs. A comprehensive understanding of this nomenclature is essential for efficient literature searching and procurement.

| Identifier Type | Identifier | Source |

| Primary Name | Diphenyl(2-methoxyphenyl)phosphine | General |

| IUPAC Name | (2-methoxyphenyl)diphenylphosphane | IUPAC |

| CAS Number | 53111-20-9 | Chemical Abstracts Service |

| Synonyms | (2-Methoxyphenyl)diphenylphosphine | |

| 2-(Diphenylphosphino)anisole | ||

| o-Anisyldiphenylphosphine | ||

| Diphenyl(o-methoxyphenyl)phosphine | ||

| (o-Methoxyphenyl)diphenylphosphine | ||

| Diphenyl(o-anisyl)phosphine | ||

| Linear Formula | (C₆H₅)₂PC₆H₄OCH₃ | |

| Molecular Formula | C₁₉H₁₇OP | |

| Molecular Weight | 292.31 g/mol | |

| InChI Key | GBXNVYBGIFEOEM-UHFFFAOYSA-N |

The Ligand's Edge: Mechanistic Insights into Enhanced Catalysis

The efficacy of Diphenyl(2-methoxyphenyl)phosphine in palladium-catalyzed cross-coupling reactions stems from a synergistic interplay of its steric and electronic properties. The bulky diphenylphosphino group, combined with the ortho-methoxy-substituted phenyl ring, creates a sterically demanding environment around the palladium center. This bulkiness is crucial for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, especially in the formation of sterically hindered biaryl compounds.[1]

The electronic contribution of the ortho-methoxy group is a key differentiator. The oxygen atom's lone pair of electrons can coordinate to the palladium center, stabilizing the catalytically active species. This chelation effect can be particularly beneficial in stabilizing the oxidative addition intermediate, facilitating the subsequent transmetalation step.[2] This intramolecular coordination can also influence the geometry of the catalyst, promoting a more reactive conformation. The electron-donating nature of the methoxy group also increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine ligand. This increased electron density on the palladium center facilitates the oxidative addition of aryl halides, a critical step in the catalytic cycle.[3]